
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester is a chemical compound with the molecular formula C6H5F6O2. It is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester can be achieved through several methods. One common synthetic route involves the reaction of 1,1,1-Trifluoroacetone with methyl (triphenylphosphoranylidene)acetate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The exact details of industrial production methods can vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentoxide, which is used in nucleophilic reactions to form esters . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound’s trifluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect enzyme activity, binding affinity, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-3-methyl-2-butenoic acid: This compound shares a similar structure but lacks the additional trifluoromethyl group.
3-(Trifluoromethyl)crotonic acid: Another related compound with a similar backbone but different functional groups.
Uniqueness
The presence of both trifluoromethyl and trifluoro groups in 2-Butenoic acid, 4,4,4-trifluoro-3-(trifluoromethyl)-, methyl ester makes it unique compared to other similar compounds. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
51097-63-3 |
|---|---|
Formule moléculaire |
C6H4F6O2 |
Poids moléculaire |
222.08 g/mol |
Nom IUPAC |
methyl 4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoate |
InChI |
InChI=1S/C6H4F6O2/c1-14-4(13)2-3(5(7,8)9)6(10,11)12/h2H,1H3 |
Clé InChI |
ZPHBFLZBUXUAED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



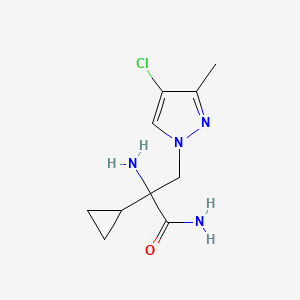

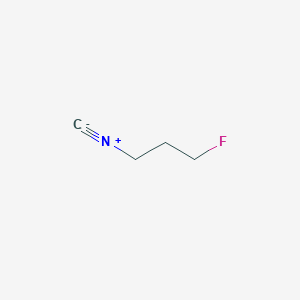
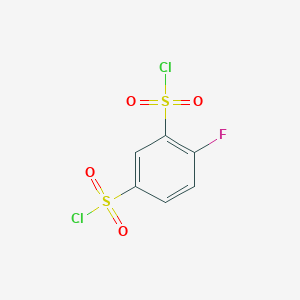
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)
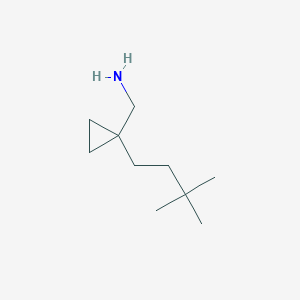

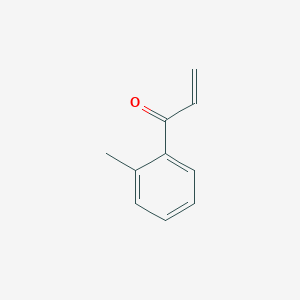


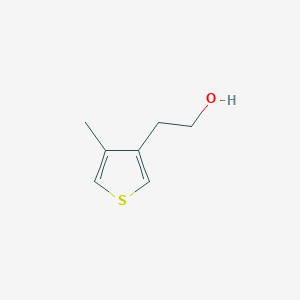
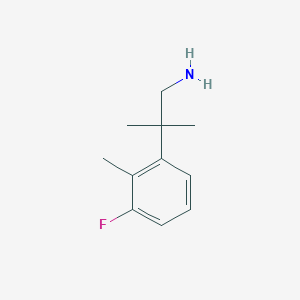
![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)
